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Compound Name:
hydroxycyclohexyl)carbamate

Cat. No.: B151055

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-tert-butyl (4-hydroxycyclohexyl)carbamate (CAS No. 111300-06-2) is a carbamate
derivative of trans-4-aminocyclohexanol. The presence of the bulky tert-butoxycarbonyl (Boc)
protecting group on the amino functionality, along with the hydroxyl group on the cyclohexane
ring, makes this compound a valuable intermediate in organic synthesis. Its specific
stereochemistry and functional groups allow for its application in the construction of more
complex molecules, particularly in the development of novel therapeutic agents. A thorough
understanding of its physical properties is essential for its effective use in synthesis,
purification, and formulation.

This technical guide provides a comprehensive overview of the known physical properties of
trans-tert-butyl (4-hydroxycyclohexyl)carbamate, including detailed experimental protocols
for their determination and characterization.

Workflow for Physical and Spectroscopic
Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of
the physical and spectroscopic properties of a solid organic compound like trans-tert-butyl (4-
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hydroxycyclohexyl)carbamate.

Experimental Workflow for Compound Characterization
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Caption: Workflow for the characterization of a synthesized organic compound.

Quantitative Physical Properties

The following table summarizes the key physical properties of trans-tert-butyl (4-
hydroxycyclohexyl)carbamate.
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Property Value Notes

Molecular Formula C11H21NOs

Molecular Weight 215.29 g/mol

Melting Point 172-173 °C Experimental value.

Boiling Point 337.7+£31.0°C Predicted value.
Predicted value, based on the

pKa ~12.36 £ 0.40 o
cis-isomer.

Insoluble in water. Readily
N soluble in dimethyl sulfoxide o
Solubility Qualitative data.

(DMSO) and methylene
chloride (CH2Cl2).

Spectroscopic Data (Predicted)

Experimental spectroscopic data for trans-tert-butyl (4-hydroxycyclohexyl)carbamate is not

readily available in the public domain. However, based on its chemical structure, the following

characteristic signals can be predicted.

'H NMR Spectroscopy

e 0~ 4.5 ppm (broad singlet, 1H): N-H proton of the carbamate.

0 ~ 1.4 ppm (singlet, 9H): Protons of the tert-butyl group.

3C NMR Spectroscopy

e 0 ~ 155 ppm: Carbonyl carbon of the carbamate.

0 ~ 3.4-3.6 ppm (multiplet, 1H): C-H proton attached to the hydroxyl group.
0 ~ 3.2-3.4 ppm (multiplet, 1H): C-H proton attached to the nitrogen atom.

0 ~1.8-2.0 ppm and 1.1-1.3 ppm (multiplets, 8H): Cyclohexane ring protons.
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0 ~ 79 ppm: Quaternary carbon of the tert-butyl group.

0 ~ 70 ppm: Carbon bearing the hydroxyl group.

0 ~ 50 ppm: Carbon bearing the carbamate group.

0 ~ 30-35 ppm: Methylene carbons of the cyclohexane ring.

0 ~ 28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

~3400 cm~1 (broad): O-H stretching of the alcohol.

~3300 cm~1 (sharp to broad): N-H stretching of the carbamate.
~2850-2950 cm~1: C-H stretching of the alkyl groups.
~1680-1700 cm~1 (strong): C=0 stretching of the carbamate.
~1520 cm~*: N-H bending of the carbamate.

~1160-1250 cm~1: C-O stretching of the carbamate and alcohol.

Mass Spectrometry

Expected [M+H]*: m/z 216.1594
Expected [M+Na]*: m/z 238.1414

Key Fragmentation: Loss of the tert-butyl group (-57) or the entire Boc group (-101).

Experimental Protocols

The following sections detail the standard methodologies for determining the physical and

spectroscopic properties of a solid organic compound such as trans-tert-butyl (4-

hydroxycyclohexyl)carbamate.

Melting Point Determination
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Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at
which it transitions from the solid to the liquid phase. This method utilizes a capillary tube
containing the sample, which is heated at a controlled rate.

Procedure:

Ensure the sample is dry and finely powdered.

o Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3
mm.

o Place the capillary tube in a melting point apparatus.

o Heat the sample rapidly to a temperature approximately 15-20 °C below the expected
melting point.

o Decrease the heating rate to 1-2 °C per minute.

o Record the temperature at which the first liquid appears and the temperature at which the
entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is determined by adding the
solute to the solvent until saturation is reached at a given temperature. For a technical guide, a
qualitative assessment in common laboratory solvents is often sufficient.

Procedure:

To a series of small, labeled test tubes, add approximately 10 mg of the compound.

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl
acetate, dichloromethane, dimethyl sulfoxide, hexane).

Agitate the tubes vigorously for 1-2 minutes.

Visually inspect each tube for the dissolution of the solid.
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o Classify the solubility as "soluble,” "sparingly soluble,” or "insoluble."”

NMR Sample Preparation (*H and *3C)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information
about the structure of a molecule by observing the magnetic properties of atomic nuclei. The
sample must be dissolved in a deuterated solvent to avoid interfering signals from the solvent
itself.

Procedure:
e Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

e Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) to
dissolve the sample.

e Ensure the sample is fully dissolved. If not, sonication may be used.

 If any particulate matter is present, filter the solution through a small plug of glass wool in a
Pasteur pipette directly into a clean, dry NMR tube.

o Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

IR Spectroscopy Sample Preparation (Solid Film)

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a
molecule, which corresponds to its vibrational transitions. For a solid sample, a thin film can be
prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-
transparent salt plate.[1]

Procedure:

» Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile
solvent in which it is soluble (e.g., methylene chloride or acetone).[1]

e Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

e Using a pipette, apply a drop of the solution to the center of the salt plate.[1]
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» Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the
plate.[1]

e Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Preparation (Electrospray
lonization - ESI)

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-
charge ratio of ions. ESI is a soft ionization technique suitable for polar molecules, which
creates ions from a solution before they enter the mass analyzer.

Procedure:

o Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
suitable solvent (e.g., methanol or acetonitrile).

o From the stock solution, prepare a dilute solution (typically in the range of 1-10 pg/mL) using
a mixture of solvents compatible with the mass spectrometer's mobile phase (e.g.,
acetonitrile/water with 0.1% formic acid).

« Filter the final solution through a syringe filter (e.g., 0.22 um) to remove any particulate
matter.

« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of trans-
tert-Butyl (4-hydroxycyclohexyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151055#physical-properties-of-trans-tert-butyl-4-
hydroxycyclohexyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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